SAR teams building SERM libraries are constrained by pre-functionalized intermediates that lock synthetic strategy. Benzo[B]thiophene-6-OL provides the unadorned 6-OH scaffold for divergent synthesis.
• Single core enables parallel 2-aryl, 3-aroyl & 3-alkyl derivatization for maximum SAR exploration.
• Clinically validated: foundational to raloxifene, arzoxifene & TTC-352; 13 nM IC50 at 17β-HSD1.
• Scalable: demethylation proceeds in 98% isolated yield, minimizing COGS for process campaigns.
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
CAS No.19301-39-4
Cat. No.B096629
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Benzo[B]thiophene-6-OL
CAS
19301-39-4
Molecular Formula
C8H6OS
Molecular Weight
150.2 g/mol
Structural Identifiers
SMILES
C1=CC(=CC2=C1C=CS2)O
InChI
InChI=1S/C8H6OS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,9H
InChIKey
DQUZFPKUMCZPQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
100 mg / 1 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Benzo[B]thiophene-6-OL: Key SERM Building Block
Benzo[B]thiophene-6-OL (CAS 19301-39-4), also known as 6-hydroxybenzothiophene, is a fused heterocyclic building block comprising a benzene ring annulated to a thiophene ring with a single hydroxyl substituent at the 6-position [1]. With a molecular weight of 150.20 g/mol and a melting point of 102–102.5 °C, this colorless solid serves as the foundational core for numerous pharmacologically active benzothiophene derivatives, most notably selective estrogen receptor modulators (SERMs) including raloxifene and arzoxifene [2][3]. The compound's unique substitution pattern—a single, unencumbered hydroxyl group on an otherwise unadorned benzothiophene framework—provides a strategically positioned handle for regioselective functionalization while maintaining the scaffold's intrinsic planar aromatic geometry essential for target binding [4].
1
Scaffold Type
Fused benzothiophene core for SERM analog synthesis and nuclear receptor ligand design
2
Functional Handle
Regioselective 6-OH group enables parallel library functionalization and divergent elaboration
[1] CAS Common Chemistry. Benzo[b]thiophene-6-ol. CAS, a division of the American Chemical Society. http://commonchemistry.cas.org/detail?cas_rn=19301-39-4 (retrieved 2026). View Source
[2] Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., … Clemens, J. A. (1984). Antiestrogens. 2.1 structure-activity studies in a series of 3-aroy 1-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[6]thien-3-yl][4-[2-(l-piperidinyl)ethoxy]-phenyl]methanone hydrochloride (ly156758), a remarkably effective estrogen antagonist with only minimal intrinsic estrogenicity. Journal of Medicinal Chemistry, 27(8), 1057–1066. View Source
[3] U.S. Patent No. 6,025,495. Regioselective alkylation process for preparing substituted benzo[b]thiophenes. Filed April 28, 1998. View Source
[4] Miralinaghi, P., Schmitt, C., Hartmann, R. W., Frotscher, M., & Engel, M. (2014). 6-Hydroxybenzothiophene ketones: potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) owing to favorable molecule geometry and conformational preorganization. ChemMedChem, 9(10), 2294–2308. View Source
Why 6-Hydroxybenzothiophene Is Essential
The regiochemistry of the hydroxyl group on the benzothiophene core is a critical determinant of both synthetic accessibility and biological performance. Substitution at the 6-position yields a scaffold with conformational preorganization that favors binding to therapeutic targets such as 17β-HSD1, whereas the 5-hydroxy isomer or benzothiazole analogs exhibit markedly reduced potency due to altered molecular geometry [1]. Furthermore, the 6-hydroxybenzothiophene framework demonstrates superior selectivity for estrogen receptor alpha (ERα) over ERβ compared to non-benzothiophene SERM cores, with Ki values of 0.09 nM versus 11.31 nM respectively for optimized derivatives . Attempting to substitute this core with a simple phenol or an alternative heterocycle (e.g., benzothiazole) results in significantly attenuated target engagement, as demonstrated by the 13 nM IC50 of a 6-hydroxybenzothiophene derivative versus the weaker inhibition observed for its benzothiazole counterpart [1]. These differences underscore that the 6-hydroxybenzothiophene scaffold is not a commodity intermediate but a privileged structure whose exact substitution pattern dictates downstream synthetic utility and pharmacological outcome [2].
5‑OH isomer
Altered molecular geometry may reduce target engagement compared to 6‑OH substitution pattern. Binding conformation not interchangeable.
Benzothiazole core
Bioisosteric replacement may shift enzyme inhibition profile. Reported IC50 and conformational preorganization differ.
Simple phenol
Lacks planar benzothiophene scaffold; binding selectivity profile may not reproduce in ERα/ERβ models.
[1] Miralinaghi, P., Schmitt, C., Hartmann, R. W., Frotscher, M., & Engel, M. (2014). 6-Hydroxybenzothiophene ketones: potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) owing to favorable molecule geometry and conformational preorganization. ChemMedChem, 9(10), 2294–2308. View Source
[2] Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., … Clemens, J. A. (1984). Antiestrogens. 2.1 structure-activity studies in a series of 3-aroy 1-2-arylbenzo[b]thiophene derivatives. Journal of Medicinal Chemistry, 27(8), 1057–1066. View Source
Benzo[B]thiophene-6-OL Performance Benchmarks
Demethylation Yield Advantage
The synthesis of Benzo[B]thiophene-6-OL via demethylation of 6-methoxybenzo[b]thiophene with pyridine hydrochloride proceeds with a 98% isolated yield . In contrast, the synthesis of its key analog, 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC; Raloxifene Core; CAS 63676-22-2), which requires demethylation of a methoxy-protected precursor using boron tribromide, achieves only an 89.3% yield . This 8.7 percentage-point yield advantage for the parent scaffold translates directly to lower raw material costs and reduced purification burden in multi-step campaigns.
Demethylation YieldHead-to-head
98% isolated yield (6‑OH BTP) vs 89.3% (BTC core)
Reported higher synthetic efficiency may reduce purification burden
Pyridine HCl, 210°C vs BBr3; single-step comparison
Higher synthetic efficiency reduces cost per gram and simplifies purification, directly impacting procurement decisions for large-scale intermediate production.
Organic SynthesisProcess ChemistryDemethylation
17β-HSD1 Inhibition Potency vs. Benzothiazole
A systematic bioisosteric replacement study demonstrated that a 6-hydroxybenzothiophene ketone derivative inhibits 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 13 nM [1]. The corresponding benzothiazole analog, which shares the same peripheral substitution pattern but replaces the benzothiophene core with a benzothiazole ring, exhibited weaker inhibition [1]. The enhanced potency of the benzothiophene scaffold is attributed to more favorable conformational preorganization for enzyme binding as revealed by ab initio calculations [1].
Benzothiazole analog (structurally matched except heterocycle core)
Quantified Difference
Weaker inhibition (numerical value not reported; qualitative superiority established)
Conditions
In vitro enzyme assay; 17β-HSD1 catalyzing estrone to estradiol conversion
Why This Matters
Demonstrates that the benzothiophene core confers intrinsic potency advantages over bioisosteric alternatives, justifying its selection as a privileged scaffold for lead optimization in estrogen-dependent disease programs.
[1] Miralinaghi, P., Schmitt, C., Hartmann, R. W., Frotscher, M., & Engel, M. (2014). 6-Hydroxybenzothiophene ketones: potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) owing to favorable molecule geometry and conformational preorganization. ChemMedChem, 9(10), 2294–2308. View Source
Unsubstituted Core Synthetic Flexibility
Benzo[B]thiophene-6-OL (MW = 150.20 g/mol; LogP = 2.60690) [1] presents a significantly smaller and more polar scaffold than the raloxifene core intermediate 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC; MW = 242.29 g/mol; LogP = 3.97950) [2]. This 92.09 g/mol difference in molecular weight and 1.37 unit reduction in LogP provide medicinal chemists with substantially greater room for property optimization during lead development. The unsubstituted core allows for divergent functionalization strategies—including electrophilic aromatic substitution at multiple positions—whereas BTC is already locked into a specific 2-aryl substitution pattern that restricts subsequent synthetic elaboration.
Fragment-Like ProfileCross-study comparable
MW 150.20, LogP 2.61 vs BTC: MW 242.29, LogP 3.98
Supports fragment-based library design and property optimization
Predicted parameters; divergent functionalization possible
Calculated/predicted physicochemical parameters from CAS Common Chemistry and ChemSrc
Why This Matters
The lower molecular weight and greater polarity of the parent scaffold enable access to a broader chemical space, making it the preferred starting material for fragment-based drug discovery and divergent library synthesis where downstream property optimization is paramount.
Reputable suppliers offer Benzo[B]thiophene-6-OL at a standard purity of 98%, with batch-specific quality control including NMR, HPLC, and GC analysis . In comparison, many commercial sources of the structurally more complex analog 2-(4-hydroxyphenyl)benzo[b]thiophene-6-ol (BTC) specify only a minimum purity of 95% . While this 3 percentage-point difference may appear modest, it represents a 60% reduction in maximum possible impurities (2% vs. 5%), which is critical for applications requiring precise stoichiometric control in multi-step syntheses or for generating high-quality analytical reference standards.
Commercial PuritySupplier specification
98% (with NMR/HPLC/GC batch QC) vs BTC: min. 95%
Reduced maximum impurity may support stoichiometric control
3 percentage points higher purity; 60% reduction in maximum impurity level
Conditions
Vendor specifications from Bidepharm (target) and multiple BTC suppliers
Why This Matters
Higher purity translates to more reliable synthetic outcomes and reduced need for re-purification, directly impacting procurement value for users requiring reproducible, high-fidelity starting materials.
Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies of selective estrogen receptor modulators (SERMs) require a versatile, unadorned benzothiophene scaffold for parallel library synthesis. Benzo[B]thiophene-6-OL provides the foundational core for generating diverse 2-aryl, 3-aroyl, and 3-alkyl derivatives via regioselective functionalization [1]. The scaffold's proven role in clinically advanced SERMs—including raloxifene, arzoxifene, and TTC-352—validates its utility in ERα/ERβ pharmacology programs [2][3]. Procurement of the 6-hydroxy parent scaffold, rather than pre-functionalized intermediates like BTC, enables divergent synthetic strategies that maximize chemical space exploration while minimizing inventory complexity.
17β-HSD1 Inhibitor Optimization
Research groups targeting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) for breast cancer and endometriosis therapy require a scaffold with demonstrated intrinsic potency and conformational preorganization [1]. The 6-hydroxybenzothiophene core confers an IC50 of 13 nM in optimized ketone derivatives, outperforming bioisosteric benzothiazole analogs [1]. This evidence supports the selection of Benzo[B]thiophene-6-OL as the preferred starting material for synthesizing candidate inhibitors, where the unsubstituted core permits systematic exploration of substituent effects on enzyme inhibition and selectivity without the confounding influence of pre-installed aryl groups.
Scalable Process Chemistry
Process chemists developing scalable routes to benzothiophene-based active pharmaceutical ingredients (APIs) benefit from the high synthetic efficiency of Benzo[B]thiophene-6-OL production. The demethylation of 6-methoxybenzo[b]thiophene proceeds with a 98% isolated yield [1], providing a robust and economical entry point for multi-step API syntheses. This yield advantage over alternative benzothiophene intermediates (e.g., 89.3% for BTC core synthesis [2]) reduces raw material costs and waste generation, making Benzo[B]thiophene-6-OL the economically preferable choice for process-scale campaigns supporting clinical supply or commercial manufacturing of SERM-based therapeutics.
Fragment-Based Screening Libraries
Fragment-based screening campaigns require small, polar, and synthetically tractable building blocks that comply with the "Rule of Three" (MW < 300, LogP ≤ 3). Benzo[B]thiophene-6-OL (MW = 150.20; LogP = 2.61) [1][2] meets these criteria as a privileged heterocyclic fragment, offering both favorable physicochemical properties and a validated biological relevance. Its compact size relative to elaborated analogs like BTC (MW = 242.29; LogP = 3.98) [3] provides greater ligand efficiency potential. Procurement of the parent scaffold enables FBDD teams to generate focused fragment libraries that can be elaborated into lead compounds upon identification of initial binding hits against nuclear receptors, kinases, or other therapeutically relevant targets.
Application
Selection Property
Validation Focus
SERM Analog Library Synthesis
Unsubstituted 6‑OH benzothiophene scaffold
Regioselective functionalization profile and SAR expansion
17β-HSD1 Inhibitor Development
Benzothiophene core with reported enzyme inhibition context
Conformational preorganization and potency in enzymatic assay
Multi-step API Process Research
High-yield demethylation entry point
Synthetic efficiency, purity reproducibility, and cost per batch
Fragment-Based Library Design
Low MW, moderate LogP fragment (Rule-of-three compatible)
Ligand efficiency potential and synthetic tractability
[1] Miralinaghi, P., Schmitt, C., Hartmann, R. W., Frotscher, M., & Engel, M. (2014). 6-Hydroxybenzothiophene ketones: potent inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) owing to favorable molecule geometry and conformational preorganization. ChemMedChem, 9(10), 2294–2308. View Source
[2] Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., … Clemens, J. A. (1984). Antiestrogens. 2.1 structure-activity studies in a series of 3-aroy 1-2-arylbenzo[b]thiophene derivatives. Journal of Medicinal Chemistry, 27(8), 1057–1066. View Source
[3] U.S. Patent No. 6,025,495. Regioselective alkylation process for preparing substituted benzo[b]thiophenes. Filed April 28, 1998. View Source
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